![molecular formula C18H17ClN2O2S B3684776 2-(4-CHLOROPHENOXY)-N~1~-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)ACETAMIDE](/img/structure/B3684776.png)
2-(4-CHLOROPHENOXY)-N~1~-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)ACETAMIDE
Overview
Description
2-(4-Chlorophenoxy)-N~1~-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide is a complex organic compound with the molecular formula C12H13ClN2OS It is known for its unique structure, which includes a chlorophenoxy group and a cyano-substituted tetrahydrocycloheptathiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N~1~-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenol with chloroacetic acid to form 2-(4-chlorophenoxy)acetic acid. This intermediate is then reacted with 3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-amine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-N~1~-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or alcohols .
Scientific Research Applications
2-(4-Chlorophenoxy)-N~1~-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N~1~-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide
- N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-oxolanecarboxamide
Uniqueness
Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound for research and industrial applications .
Biological Activity
2-(4-Chlorophenoxy)-N~1~-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features include a chlorophenoxy group and a tetrahydrocycloheptathiophene moiety, which contribute to its biological activity. The molecular formula of this compound is C12H13ClN2OS, with a molecular weight of approximately 240.75 g/mol.
Structural Characteristics
The compound can be described using its IUPAC name and various identifiers:
- IUPAC Name : 2-chloro-N~1~-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide
- CAS Number : 315684-12-9
- PubChem CID : 3568544
The structural representation highlights the functional groups that play crucial roles in its biological interactions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities. These activities are primarily attributed to the following characteristics:
- Lipophilicity : The presence of the chlorophenoxy group enhances the compound's ability to penetrate biological membranes.
- Reactivity : The cyano and thiophene components contribute to its chemical reactivity, allowing for interactions with various biological targets.
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of this compound and related analogs:
Case Studies
Several studies have investigated the pharmacological properties of related compounds:
- Antimicrobial Studies : A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against both gram-positive and gram-negative bacteria. The chlorophenoxy group was identified as a critical factor enhancing these effects.
- Cytotoxicity in Cancer Research : Another case study focused on the cytotoxic effects of structurally similar compounds on various cancer cell lines. Results indicated that certain modifications to the thiophene ring could enhance selectivity towards cancerous cells while minimizing toxicity to normal cells.
- Enzyme Inhibition : Research has shown that some analogs can inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
The mechanisms through which this compound exerts its biological effects are still under investigation. Potential mechanisms include:
- Interaction with Receptors : Binding to specific cellular receptors may trigger downstream signaling pathways.
- Enzyme Inhibition : Competitive inhibition of enzymes involved in critical metabolic processes.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c19-12-6-8-13(9-7-12)23-11-17(22)21-18-15(10-20)14-4-2-1-3-5-16(14)24-18/h6-9H,1-5,11H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMXAAJYAJQSDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C#N)NC(=O)COC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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